N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide, also known as EPOB, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. EPOB is a synthetic compound that was first synthesized in 2006 by researchers at the University of California, San Francisco.
Mecanismo De Acción
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide inhibits the activity of several enzymes and proteins by binding to specific sites on these molecules, preventing them from carrying out their normal functions. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has also been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been shown to have several biochemical and physiological effects in various cell types. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anti-cancer agent. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has also been shown to reduce inflammation in animal models of inflammatory diseases, suggesting its potential as an anti-inflammatory agent. Additionally, N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been shown to improve cognitive function in animal models of neurodegenerative diseases, indicating its potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has several advantages for lab experiments. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has also been shown to have high specificity for its target molecules, reducing the potential for off-target effects. However, N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide also has some limitations for lab experiments. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide can be toxic at high concentrations, which can limit its use in cell culture experiments.
Direcciones Futuras
There are several future directions for research on N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide. One potential direction is the development of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide analogs with improved pharmacokinetic properties, such as increased solubility and reduced toxicity. Another potential direction is the investigation of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide's effects on other diseases, such as metabolic disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanisms of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide and its potential interactions with other molecules in the cell.
Métodos De Síntesis
The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide involves the reaction of 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid with 3-chloroanisidine in the presence of a base, followed by the addition of a coupling reagent to form the final product. The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been shown to inhibit the activity of several enzymes and proteins involved in these diseases, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-8-19-11-7-5-6-10(9-11)14(18)15-13-12(4-2)16-20-17-13/h5-7,9H,3-4,8H2,1-2H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNYYXUGIZSEET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.